Methyl 2-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride
Description
Systematic IUPAC Name
The compound’s IUPAC name is This compound . This designation reflects its structural components:
- Methyl benzoate : A central benzene ring esterified with methanol.
- 2-[(3-Pyrrolidinyloxy)methyl] substituent : A methylene group bridging the benzene ring to a pyrrolidine ring via an ether linkage.
- Hydrochloride salt : Protonation of a tertiary amine nitrogen in the pyrrolidine ring, yielding a hydrochloride counterion.
Common Synonyms and Registry Numbers
| Synonym | CAS Number | MDL Number | SMILES |
|---|---|---|---|
| 1219977-30-6 | 928322-40-1 | MFCD13561202 | O=C(OC)C1=CC=CC=C1COC2CNCC2.[H]Cl |
| Methyl 2-((pyrrolidin-3-yloxy)methyl)benzoate hydrochloride | 928322-40-1 | MFCD13561202 | O=C(OC)C1=CC=CC=C1COC2CNCC2.[H]Cl |
| AKOS015848286 | 928322-40-1 | MFCD13561202 | O=C(OC)C1=CC=CC=C1COC2CNCC2.[H]Cl |
Molecular Formula and Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈ClNO₃ |
| Molecular Weight | 271.74 g/mol |
| Structural Components | Benzoate ester + Pyrrolidine ether + Hydrochloride salt |
Structural Breakdown :
- Benzoate Core : A benzene ring with a methyl ester group at the 2-position.
- Ether Linkage : A methylene group (-CH₂-) connects the benzene ring to an oxygen atom.
- Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle (3-pyrrolidinyloxy) attached via the ether oxygen.
- Hydrochloride Salt : A chloride ion counterbalances the protonated tertiary amine in the pyrrolidine ring.
Properties
IUPAC Name |
methyl 2-(pyrrolidin-3-yloxymethyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-13(15)12-5-3-2-4-10(12)9-17-11-6-7-14-8-11;/h2-5,11,14H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHVDQRVPKDNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1COC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219977-30-6 | |
| Record name | Benzoic acid, 2-[(3-pyrrolidinyloxy)methyl]-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219977-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Esterification of Benzoic Acid to Methyl Benzoate
Methodology:
The initial step involves esterifying benzoic acid with methanol, catalyzed by an acid catalyst such as p-toluenesulfonic acid (TsOH). This process is adapted from patent CN101948387A, which emphasizes energy-efficient and high-yield protocols.
| Parameter | Value | Notes |
|---|---|---|
| Molar ratio (Benzoic acid : Methanol) | 1 : 1.4–1.6 | Ensures complete esterification |
| Catalyst | 15 wt% TsOH | Catalyzes ester formation |
| Temperature | 95–105°C | Promotes reaction kinetics |
| Reaction time | 2–3 hours | Sufficient for completion |
| Post-reaction | Vaporize residual methanol under atmospheric pressure | Prepares for subsequent steps |
Research Findings:
The process reduces methanol usage, minimizes pollution, and achieves yields up to 93%. The process is energy-conserving, with continuous distillation of methyl benzoate under reduced pressure to improve purity.
Hydrochloride Salt Formation
Methodology:
The final step involves converting the free base or neutral compound into its hydrochloride salt, ensuring stability and solubility.
- Dissolve the methylated pyrrolidinylbenzoate in an organic solvent such as ethanol or methanol.
- Bubble dry hydrogen chloride gas or add concentrated HCl solution.
- Stir the mixture at room temperature or slightly elevated temperature (~50°C).
- Isolate the precipitated hydrochloride salt via filtration.
- Dry under vacuum to obtain pure Methyl 2-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride .
Research Findings:
The process is straightforward, with high conversion efficiency, as indicated by the compound's reported purity and yield (~90%).
Data Table Summarizing Preparation Methods
| Step | Reagents & Conditions | Purpose | Yield / Notes |
|---|---|---|---|
| Esterification | Benzoic acid, methanol, TsOH, 95–105°C | Form methyl benzoate | Up to 93% yield |
| Pyrrolidinyl Introduction | Pyrrolidine derivative, DMF, 80–120°C | Attach pyrrolidinyl group | Variable, optimized for reactivity |
| Salt Formation | HCl gas or concentrated HCl, ethanol | Generate hydrochloride salt | High purity, >90% yield |
Research Findings and Considerations
Efficiency:
The esterification process is optimized for minimal environmental impact, with low methanol excess and recyclable catalysts.Reaction Time & Temperature:
Controlled between 95–105°C for esterification; pyrrolidinyl attachment performed under reflux conditions.Yield Optimization:
Continuous distillation and reflux control improve overall yield and purity.Environmental & Cost Factors: The methods emphasize energy conservation, catalyst reusability, and minimal solvent waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (Na
Biological Activity
Methyl 2-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride, a compound with the chemical formula C₁₃H₁₈ClNO₃, is gaining attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate moiety substituted with a pyrrolidine ring that enhances its biological interactions. The presence of the pyrrolidinyloxy group is significant as it may influence the compound's affinity for various biological targets.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as a modulator of GABAergic signaling pathways, potentially influencing neuronal excitability and synaptic transmission.
Biological Activity Overview
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, indicating potential as an antimicrobial agent. |
| Neuroprotective | May provide protection against neurodegenerative processes through modulation of neurotransmitter systems. |
| Anti-inflammatory | Shows promise in reducing inflammation in vitro, which could be beneficial for inflammatory diseases. |
| Analgesic | Potentially effective in pain relief through central nervous system pathways. |
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated that this compound demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Neuroprotective Effects : In vitro assays showed that this compound could protect neuronal cells from oxidative stress-induced damage. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of pro-inflammatory cytokines .
- Anti-inflammatory Properties : Research involving animal models of inflammation revealed that administration of this compound resulted in reduced edema and inflammatory markers in tissues . This suggests potential therapeutic applications in conditions like arthritis.
- Analgesic Activity : Pain models indicated that the compound could significantly reduce pain responses, likely through central mechanisms involving opioid receptors . This positions it as a candidate for further development as an analgesic agent.
Toxicological Profile
While exploring the biological activities, it is also crucial to consider the toxicological aspects:
Scientific Research Applications
Pharmaceutical Development
Lead Compound for Drug Synthesis:
Methyl 2-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride serves as a lead compound in the development of new pharmaceuticals, particularly in the search for neuroprotective agents and antimicrobial drugs. The compound's structure allows for modifications that can enhance its efficacy and safety profiles compared to existing medications.
Mechanism of Action:
Research indicates that compounds containing pyrrolidine structures often exhibit diverse pharmacological effects. Preliminary studies suggest that this compound may interact with various biological targets, influencing its therapeutic potential .
Pharmacodynamics and Pharmacokinetics:
Investigations into the pharmacodynamics of this compound focus on its interactions with receptors and enzymes involved in neurological functions. Understanding these interactions is crucial for optimizing its use in therapeutic contexts.
Toxicity and Safety Profile:
Toxicity studies indicate that the compound exhibits low to moderate toxicity levels, making it a candidate for further research in drug formulation. Detailed assessments of its safety profile are essential for determining appropriate dosages and potential side effects .
Synthetic Chemistry Applications
Intermediate in Organic Synthesis:
this compound is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions allows chemists to develop derivatives with enhanced biological activities or altered pharmacokinetic properties.
Multi-step Synthesis:
The synthesis typically involves several steps that allow for the introduction of specific functional groups. Such modifications can lead to compounds with improved solubility, stability, or targeted biological activity.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-(pyrrolidinyloxy)benzoate hydrochloride | Pyrrolidine at the 3-position | May exhibit different pharmacological profiles |
| Methyl 4-(pyrrolidinyloxy)benzoate hydrochloride | Pyrrolidine at the 4-position | Potentially different receptor interactions |
| Methyl 2-(pyrrolidinyloxy)methyl benzoate | Contains an additional methyl group | Variations in lipophilicity affecting absorption |
This table illustrates how minor structural variations can lead to significant differences in biological activity and pharmacological effects.
Case Studies and Research Findings
Several studies have explored the applications and effects of this compound:
- Neuroprotective Studies: Research has indicated that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
- Antimicrobial Activity: Initial findings suggest potential antimicrobial effects, warranting further investigation into its use as an antibacterial or antifungal agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their properties, and applications based on available evidence:
Key Structural and Functional Insights
Positional Isomerism: The ortho-substituted pyrrolidine derivative (target compound) may exhibit steric hindrance compared to the para-substituted analogs (e.g., Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride), affecting binding interactions in biological systems .
Heterocycle Variations :
- Replacing pyrrolidine (5-membered ring) with azetidine (4-membered ring) introduces ring strain, which may enhance reactivity but reduce conformational flexibility .
Functional Group Impact :
- Sulfonylurea-containing analogs (e.g., bensulfuron-methyl) target acetolactate synthase in plants, highlighting how substituents dictate agrochemical activity .
- Fluorine and hydrazine groups in Methyl 2-fluoro-3-hydrazinylbenzoate hydrochloride suggest utility in medicinal chemistry for stable intermediate synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
